sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate
Overview
Description
Sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenyl-1H-1,2,4-triazole-5-carboxylic acid with sodium hydroxide, which results in the formation of the sodium salt. The reaction is usually carried out in an aqueous medium under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds have a similar triazole ring but differ in the position of nitrogen atoms.
Imidazole Derivatives: Imidazoles also contain a five-membered ring with nitrogen atoms but have different chemical properties.
Tetrazole Derivatives: Tetrazoles have an additional nitrogen atom in the ring, leading to different reactivity.
Uniqueness
Sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the sodium salt. This gives it distinct chemical and biological properties compared to other triazole derivatives.
Biological Activity
Sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate (CAS No. 1803588-52-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its therapeutic potential.
Molecular Structure
- Molecular Formula : C₁₀H₈N₃NaO₂
- Molecular Weight : 225.18 g/mol
- CAS Number : 1803588-52-4
Structural Representation
The compound features a triazole ring, which is known for its role in medicinal chemistry. The presence of the methyl and phenyl groups contributes to its unique properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria and Escherichia coli. However, it demonstrated limited efficacy against fungal strains, indicating a selective antimicrobial profile .
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity |
---|---|
Staphylococcus aureus | Effective |
Escherichia coli | Effective |
Candida albicans | Ineffective |
Pseudomonas aeruginosa | Ineffective |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have reported that it exhibits anti-proliferative effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells .
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
Cell Line | IC₅₀ (μM) | Notes |
---|---|---|
HepG2 | < 25 | High sensitivity |
MCF-7 | < 25 | High sensitivity |
PC-3 | > 50 | Moderate sensitivity |
HCT-116 | > 50 | Moderate sensitivity |
The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes involved in cell proliferation and survival pathways. Its triazole core is known to inhibit certain enzymes that are crucial for microbial and cancer cell growth .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound significantly inhibited the growth of Staphylococcus aureus and E. coli, supporting its potential as a therapeutic agent in treating bacterial infections .
Study on Anticancer Properties
Another investigation focused on the anticancer properties of the compound using MTT assays to assess cell viability in various cancer cell lines. The findings revealed that this compound effectively reduced cell viability in HepG2 and MCF-7 cells at low concentrations, suggesting a promising avenue for further cancer research .
Properties
IUPAC Name |
sodium;2-methyl-5-phenyl-1,2,4-triazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.Na/c1-13-9(10(14)15)11-8(12-13)7-5-3-2-4-6-7;/h2-6H,1H3,(H,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDGEPUYPLILQO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-52-4 | |
Record name | sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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